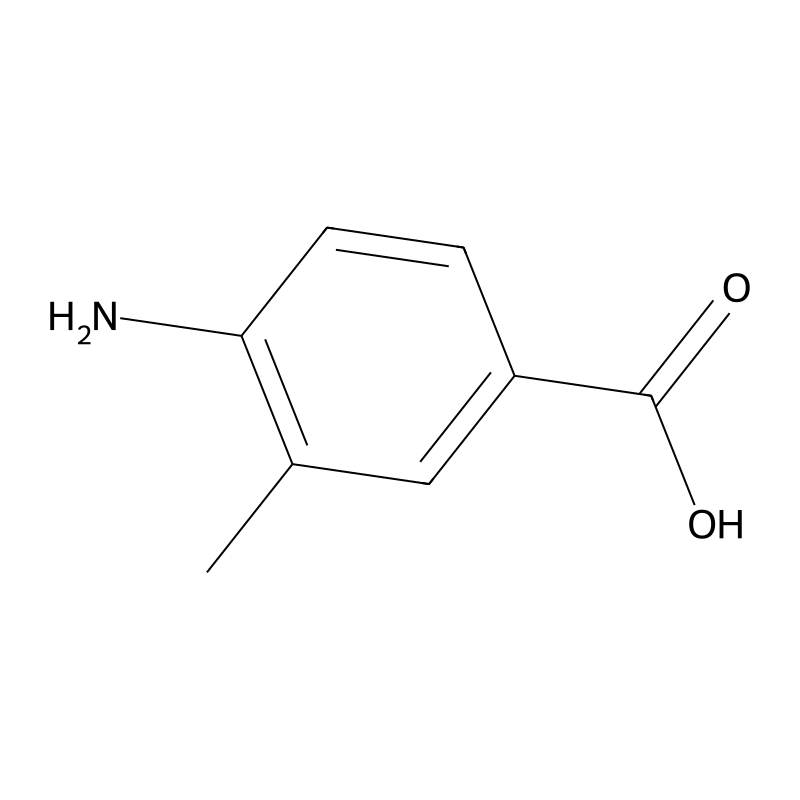4-Amino-3-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Research:
Anthranilic acid serves as a precursor for various pharmaceutical compounds. It plays a role in the synthesis of:
- Antibiotics: Some studies explore its potential in developing new antibiotics, particularly against multi-drug resistant bacteria. [Source: A new class of anthranilic acid derivatives as potential inhibitors of the FabI enoyl-ACP reductase of Staphylococcus aureus, International Journal of Antimicrobial Agents, ]
- Antidepressants: It serves as a building block in the synthesis of certain tricyclic antidepressants, a class of medications used to treat depression. [Source: Synthesis of Some New 9-Substituted Anthranilic Acid Derivatives and Their Antidepressant Activity, Journal of Chemical and Pharmaceutical Research, ]
Material Science Research:
Anthranilic acid's properties make it valuable in material science research for applications such as:
- Organic Light-Emitting Diodes (OLEDs): Studies investigate its use as a host material in OLEDs due to its ability to transport electrical charges efficiently. [Source: Anthranilic Acid Derivatives: Promising Host Materials for Organic Light-Emitting Diodes, Chemistry - A European Journal, ]
- Metal-Organic Frameworks (MOFs): Research explores its potential as a linker molecule in the construction of MOFs, which are porous materials with unique properties for gas storage and separation. [Source: Metal-organic frameworks constructed from anthranilic acid: Synthesis, structure, and adsorption properties, Journal of Materials Chemistry, ]
Biological Research:
Anthranilic acid plays a role in various biological processes, making it a valuable tool for research in:
- Fungal metabolism: Studies investigate its role as a precursor in the biosynthesis of tryptophan, an essential amino acid, in certain fungi. [Source: Anthranilic acid production by the filamentous fungus Aspergillus niger, Journal of Biotechnology, ]
- Plant defense mechanisms: Research explores its potential role in plant defense against herbivores and pathogens. [Source: The in vitro antifungal activity of anthranilic acid from Croton schiedeanus, Mycologia, ]
4-Amino-3-methylbenzoic acid, also known as 3-methyl-4-aminobenzoic acid, is an aromatic amino acid with the molecular formula and a molecular weight of approximately 151.16 g/mol. It is characterized by the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene ring, specifically at the para and meta positions, respectively. This compound exhibits pale brown to light brown coloration and has a melting point of 169-171 °C .
The primary chemical reaction involving 4-amino-3-methylbenzoic acid is its reduction from 3-methyl-4-nitrobenzoic acid. This transformation typically employs catalytic hydrogenation using palladium on activated charcoal in methanol under controlled conditions. The reaction can be summarized as follows:
- Reduction Reaction:This reaction generally yields high purity (up to 96.1%) and is performed under conditions of elevated pressure and temperature .
4-Amino-3-methylbenzoic acid has been studied for its biological activities, including its potential role as an intermediate in the synthesis of pharmaceuticals. It has been noted for its involvement in the preparation of amide-substituted compounds that act as selective inhibitors of indoleamine-2,3-dioxygenase, an enzyme implicated in immune regulation and cancer . Additionally, its derivatives exhibit various biological properties, including antimicrobial and anti-inflammatory effects.
Several methods exist for synthesizing 4-amino-3-methylbenzoic acid:
- Catalytic Hydrogenation: As mentioned, this method involves the reduction of 3-methyl-4-nitrobenzoic acid using hydrogen gas in the presence of a palladium catalyst in methanol .
- Reduction with Iron Powder: Another method involves the use of reduced iron powder and a proton acid to convert nitro compounds into amines. This method has shown a yield of up to 90.1% .
- Alternative Synthetic Routes: Various synthetic routes are documented, including those that utilize different catalysts or solvents to optimize yield and purity .
4-Amino-3-methylbenzoic acid is utilized in several applications:
- Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting specific enzymes involved in metabolic pathways.
- Dyes and Pigments: The compound is also used in the production of dyes due to its chromophoric properties.
- Research: It is employed in biochemical research for studying enzyme inhibition and other biological interactions.
Studies involving 4-amino-3-methylbenzoic acid have focused on its interaction with various biological molecules. Notably, its derivatives have been investigated for their binding affinity to enzymes such as indoleamine-2,3-dioxygenase. The interactions often involve hydrogen bonding and π-stacking interactions due to the aromatic nature of the compound, which can influence biological activity significantly .
Several compounds are structurally similar to 4-amino-3-methylbenzoic acid, each differing slightly in functional groups or positioning on the benzene ring:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Para-Aminobenzoic Acid | Amino group at para position | Widely used as a sunscreen agent |
| Meta-Aminobenzoic Acid | Amino group at meta position | Less common; used in some dye applications |
| 3-Methylaminobenzoic Acid | Methyl group at meta position | Used in organic synthesis |
| Aminosalicylic Acid | Hydroxyl group present along with amino group | Used as an anti-tuberculosis drug |
The uniqueness of 4-amino-3-methylbenzoic acid lies in its specific arrangement of functional groups which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






